molecular formula C9H13N3O2 B13207468 Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13207468
M. Wt: 195.22 g/mol
InChI Key: IKHQDZHMYVSQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is an organic compound belonging to the class of imidazopyridines. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an ester derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused bicyclic structure allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and material science .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)7-8(10)11-6-4-2-3-5-12(6)7/h2-5,10H2,1H3

InChI Key

IKHQDZHMYVSQOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2N1CCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.